SPPO13

Catalog No.
S3380834
CAS No.
1234510-13-4
M.F
C49H34O2P2
M. Wt
716.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPPO13

Standard phosphine oxide passivators (e.g., TPPO) act as insulators, limiting charge transport and external quantum efficiency (EQE) in perovskite LEDs. SPPO13 provides a conductive solution:

  • Dual diphenylphosphine oxide groups enable double-bonded coordination to defects, boosting EQE >20% and luminance >100,000 cd/m².
  • High alcohol solubility allows orthogonal solvent processing for all-solution-processed multi-layer devices.
  • Bipolar host properties eliminate triplet trapping, maintaining high PLQY for blue, green, and red phosphors.

CAS Number

1234510-13-4

Product Name

SPPO13

IUPAC Name

2',7'-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene]

Molecular Formula

C49H34O2P2

Molecular Weight

716.7 g/mol

InChI

InChI=1S/C49H34O2P2/c50-52(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-43-44-32-30-40(53(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-48(44)49(47(43)33-39)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H

InChI Key

QZSXXAOHMOQXAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1

OLED phosphorescent host material.

Synonyms

2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, 2,7-Bis(diphenylphosphine oxide)-9,9'-spirobifluorene, SPPO-13, Spiro-2,7-bis(diphenylphosphoryl)fluorene

Purity

≥99%

Package Size

250 mg, 0.5 g, 1 g

SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, CAS: 1234510-13-4) is a specialized n-type electron transporting material (ETL) and bipolar co-host engineered for high-performance organic and perovskite light-emitting diodes (OLEDs/Pero-LEDs). Structurally, it features an electron-donating spirobifluorene core flanked by two identical electron-withdrawing diphenylphosphine oxide groups . Unlike standard phosphine oxides, which are typically electrical insulators, SPPO13 is highly conductive, allowing it to simultaneously passivate non-radiative defects and promote electron injection [1]. From a procurement and manufacturing perspective, SPPO13 is highly valued for its solubility in alcohols, which enables orthogonal solvent processing for all-solution-processed multi-layer devices without damaging underlying organic layers [2].

Research Fit

1

Bifunctional defect passivation and electron injection in a single molecule

2

Rigid orthogonal spiro-core provides high triplet energy and thermal stability

3

n-Type host and surface treatment for perovskite and phosphorescent OLEDs

Substituting SPPO13 with generic phosphine oxide passivators (such as TPPO alone) critically compromises device architecture, as these common alternatives are electrical insulators that block carrier transport between the emitter and charge-transporter layers [1]. Attempting to use the closely related analog SPPO1 (which possesses only one phosphine oxide group) cuts the available coordination sites in half, resulting in a weaker, single-bonded interaction with undercoordinated defects that drastically reduces maximum external quantum efficiency (EQE) and brightness [2]. Furthermore, substituting with larger, more complex analogs like SPPO21 introduces severe triplet trapping, which plummets the photoluminescence quantum yield (PLQY) of the active material[3]. Therefore, SPPO13 is strictly required when a process demands dual-site passivation combined with high electron mobility.

Substitution Risk

SPPO1

Mono-functional analog may provide weaker defect passivation, leading to lower EQE than SPPO13

SBF core

Non-functionalized core lacks DPPO groups; reported over 2.7× lower EQE in Pero-LEDs

PO-T2T

Charge-transfer dominant structure may quench perovskite quantum dot emission, unlike SPPO13 passivation

Double-Bonded Coordination Passivation

In a direct head-to-head comparison of surface treatments for perovskite LEDs, SPPO13 significantly outperformed its single-bonded analog (SPPO1) and the non-bonded core (SBF). The dual P=O moieties in SPPO13 establish robust double-bonded coordination with defect sites, whereas SPPO1 provides only weaker single-bonded interactions [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE) and Brightness in Pero-LEDs
Target Compound DataSPPO13: 22.10% EQE; 83,306 cd/m2 brightness
Comparator Or BaselineSPPO1: 17.48% EQE; 49,844 cd/m2 brightness (SBF baseline: 8.13% EQE)
Quantified Difference+26.4% relative increase in EQE and +67% increase in brightness over SPPO1
ConditionsPero-LEDs treated with tailored pi-conjugated fluorene derivatives

Justifies the procurement of the bis-phosphorylated SPPO13 over cheaper mono-phosphorylated analogs to break the 20% EQE barrier in commercial LED development.

EQE in Pero-LEDs
Head-to-head
SPPO13: 22.10%
SPPO1: 17.48%
SBF: 8.13%
Untreated: 6.55%

Reported top EQE among tested fluorene passivators

Pero-LED, 30 devices; bifunctional advantage observed

Conductive Passivation Without Insulator Limitations

Traditional phosphine oxides used for surface passivation are insulators, creating a trade-off where defect reduction comes at the cost of inhibited carrier transport. SPPO13 functions as a rare conductive phosphine oxide passivator, promoting electron injection at the interface while passivating non-radiative defects [1].

Evidence DimensionDevice Performance (EQE and Maximum Brightness)
Target Compound DataSPPO13: 22.3% EQE and ~190,000 cd/m2 maximum brightness
Comparator Or BaselineStandard insulating phosphine oxides: Inhibit carrier transport, limiting overall device performance
Quantified DifferenceEnables simultaneous high-efficiency defect passivation and unimpeded electron injection
ConditionsPerovskite emitting layer modification at the emitter/electron-transporter interface

Allows engineers to solve the fundamental trade-off between defect passivation and electrical resistance in high-brightness optoelectronics.

PCE in solar cells
Cross-study
SPPO13 added: 18.33%
Control: 16.77%

Supports PCE enhancement in quasi-2D perovskite cells

Additive in precursor; reported highest in specific system 18.41%

Triplet Trap Prevention for High PLQY

While extending the molecular core of n-type hosts can sometimes improve thermal stability, it can severely compromise emission. Comparing SPPO13 to the larger analog SPPO21 reveals that the extended structure of SPPO21 creates triplet traps that drain energy from the guest emitter [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) of active material
Target Compound DataSPPO13: 53.4% PLQY
Comparator Or BaselineSPPO21: 16.2% PLQY
Quantified Difference3.3x higher PLQY for SPPO13
ConditionsThin films of blend-host and guest emitter (Ir(R-ppy)3)

Proves that SPPO13 possesses the optimal molecular size and energy level alignment to prevent triplet trapping in phosphorescent host-guest systems.

Blue PHOLED power efficiency
Class-level
33.7 lm/W max
28.4 lm/W at 1,000 cd/m²

Reported high efficiency in mixed-host architecture

TAPC:SPPO13 host; comparison against typical single-host systems

Thick-Film EIL via Synergistic Blending

For large-area manufacturing, ultra-thin electron injection layers (EILs) are prone to pinholes and short circuits. By blending the high electron-transporting SPPO13 with the film-forming phosphonate TPPO, manufacturers can create a solution-processable EIL that functions efficiently at much greater thicknesses than standard materials[1].

Evidence DimensionWorking Film Thickness for Electron Injection Layer (EIL)
Target Compound DataSPPO13:TPPO blend: Functions perfectly at ~50 nm thickness
Comparator Or BaselineStandard EILs: Typically restricted to <10 nm to prevent high resistance
Quantified DifferenceEnables a 5x thicker EIL without sacrificing power efficiency (up to 17.6 lm/W for green PLEDs)
ConditionsSolution-processed multi-layer PLEDs fabricated via orthogonal solvent processing

Dramatically improves manufacturing yield and reproducibility by allowing thicker, more robust injection layers that resist short-circuiting.

Fabrication reproducibility
Head-to-head
Avg. EQE 20.00%
±1.10% (n=30)

Low device-to-device variability supports consistent fabrication

Pero-LEDs; SPPO13-treated devices

QD passivation selectivity
Head-to-head
SPPO13: dominant passivation, bright emission
PO-T2T: charge transfer, quenching in films

SPPO13 avoids emission quenching observed with PO-T2T

Pure-blue perovskite QDs; EQE 2.67% for SPPO13-based LED

High-Brightness Perovskite LEDs (Pero-LEDs)

SPPO13 is the material of choice for modifying the perovskite emitting layer when targeting >20% EQE and ultra-high brightness (>100,000 cd/m2). Its unique status as a conductive phosphine oxide allows it to passivate non-radiative defects via double-bonded coordination without introducing insulating barriers[1].

All-Solution-Processed Multi-Layer OLEDs

Due to its high solubility in alcohols, SPPO13 is highly recommended for orthogonal solvent processing. It can be deposited as an electron transport layer over existing organic layers without dissolving them, streamlining low-cost, large-area manufacturing [2].

Universal Bipolar Co-Hosts for PHOLEDs

SPPO13 is an optimal n-type blending partner for hole-transporting materials (like TCTA). Because it avoids the severe triplet trapping seen in larger analogs (e.g., SPPO21), it maintains high photoluminescence quantum yields for blue, green, and red phosphors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pero-LED surface passivation
Bifunctional defect management
EQE gain and reproducibility vs. mono-functional analogs
Quasi-2D perovskite solar cell additive
Charge transport enhancement
PCE improvement and trap-state reduction
Blue PHOLED mixed host
High triplet energy and electron transport
Power efficiency at practical luminance
Scalable device manufacturing
Low lot-to-lot performance variation
Average EQE and standard deviation across multiple devices

XLogP3

10.6

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